1-Amino-4-methoxybutan-2-one
Description
Contextualization of 1-Amino-4-methoxybutan-2-one within Contemporary Organic Synthesis and Bioorganic Chemistry Research
This compound, with the chemical formula C₅H₁₁NO₂, is a bifunctional organic molecule containing both a primary amine and a ketone functional group, along with a methoxy (B1213986) ether linkage. chemsrc.com This unique combination of functional groups makes it a valuable building block in contemporary organic synthesis. The presence of a primary amine allows for a wide range of chemical transformations, including the formation of amides, imines, and sulfonamides, which are prevalent in many biologically active compounds. The ketone functionality can undergo nucleophilic addition, reduction, and other carbonyl chemistry, providing a handle for further molecular elaboration.
In the realm of bioorganic chemistry, molecules with similar structural motifs, such as amino alcohols and amino ketones, are of significant interest. They often serve as key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The methoxy group can influence the compound's lipophilicity and metabolic stability, which are crucial parameters in drug design. While specific research on the bioorganic applications of this compound is not extensively documented in publicly available literature, its structural similarity to other researched compounds suggests its potential as a scaffold for developing novel chemical entities with interesting biological properties.
Historical Trajectories of Initial Academic Investigations and Precursor Studies of this compound
Detailed historical records of the initial academic investigations specifically focused on this compound are scarce in the available literature. However, the study of its precursors and closely related analogs provides a historical context for its likely development. The synthesis of its precursor, 4-methoxybutan-2-one, has been reported in the literature, indicating that the foundational chemistry for constructing this molecule has been established. nih.gov
Current Paradigms and Emerging Frontiers in Research Pertaining to this compound
While direct research on this compound is limited, the current paradigms in related fields offer insights into its potential research frontiers. The development of novel synthetic methodologies, particularly in asymmetric synthesis, remains a key area of research. The application of this compound as a chiral building block in the synthesis of complex natural products or pharmaceuticals represents an emerging frontier.
Furthermore, the field of medicinal chemistry is constantly searching for novel molecular scaffolds. The structural features of this compound make it a candidate for library synthesis, where a large number of related compounds are created and screened for biological activity. Research on a Schiff base derived from the related 1-methoxybutan-2-amine has shown its utility as a chemosensor for metal ions like Zn(II), suggesting a potential application for derivatives of this compound in the development of new analytical tools or imaging agents. bohrium.com
Definitive Scope and Articulated Objectives of the Comprehensive Research Outline for this compound
The definitive scope of this article is to present a focused and scientifically accurate overview of the chemical compound this compound based on the available scientific literature. The primary objectives are to:
Detail the known chemical and physical properties of the compound.
Explore its significance and potential applications within organic synthesis and bioorganic chemistry by drawing parallels with closely related and well-researched compounds.
Provide a structured overview of its context in the scientific landscape, acknowledging the areas where specific research is not yet publicly available.
This article aims to be an informative resource for researchers and students interested in the chemistry and potential applications of this and similar functionalized organic molecules.
Structure
3D Structure
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
1-amino-4-methoxybutan-2-one |
InChI |
InChI=1S/C5H11NO2/c1-8-3-2-5(7)4-6/h2-4,6H2,1H3 |
InChI Key |
AQCDTPHANFLPSO-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)CN |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 1 Amino 4 Methoxybutan 2 One
Retrosynthetic Disconnections and Identification of Key Synthons for 1-Amino-4-methoxybutan-2-one
Retrosynthetic analysis of this compound reveals several potential disconnections. The primary functional groups, an amine and a ketone, along with a methoxy (B1213986) ether, guide the strategic bond cleavages to identify plausible starting materials and key synthons.
A primary disconnection can be made at the C1-N bond, suggesting an amination of a suitable 2-ketone precursor. This leads to the identification of an α-haloketone or a related electrophilic species as a key synthon, which could then be reacted with an ammonia (B1221849) equivalent. Another logical disconnection is at the C3-C4 bond, pointing towards an aldol-type condensation or a related carbon-carbon bond-forming reaction.
Further analysis involves disconnecting the C-O ether linkage, which suggests a late-stage methoxylation of a corresponding alcohol precursor. However, the most common and strategically sound approaches often focus on introducing the amino group onto a pre-existing butanone framework.
Key Synthons Identified Through Retrosynthesis:
| Synthon | Corresponding Reagent(s) |
| 1-Halo-4-methoxybutan-2-one | Ammonia, Phthalimide (B116566), Azide |
| 4-Methoxybutan-2-one | Aminating agents (e.g., azodicarboxylates) |
| Methoxyacetone and Formaldehyde | Mannich reaction conditions |
| 4-Hydroxybutan-2-one | Methylating agent, followed by amination |
These synthons form the basis for developing the synthetic pathways discussed in the subsequent sections. The choice of a particular retrosynthetic strategy will often depend on the availability of starting materials, desired stereochemical outcome, and the need for protecting groups. A retrosynthetic analysis for a related compound, (S)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethan-1-amine, highlights the disconnection of the molecule into a ketone precursor, which can then be aminated in a single step. acs.org
Development and Refinement of Conventional and Unconventional Synthetic Pathways to this compound
The synthesis of this compound can be approached through various conventional and unconventional routes. These pathways are designed to selectively introduce the required functional groups while minimizing side reactions.
Regioselective Amination Techniques for Butanone Scaffolds
A critical step in many synthetic routes to this compound is the regioselective amination of a butanone derivative. Achieving amination specifically at the C1 position is paramount.
One common strategy involves the α-halogenation of 4-methoxybutan-2-one, followed by nucleophilic substitution with an amine source. For instance, the ketone can be brominated at the α-position, and the resulting α-bromoketone can then be treated with ammonia or a protected amine equivalent like potassium phthalimide (Gabriel synthesis) to introduce the amino group.
Direct amination methods are also being explored to improve atom economy and reduce step counts. For example, palladium-catalyzed amination of ketones using transient directing groups has been developed for methylene (B1212753) C(sp³)–H bond activation, offering a potential route for direct C-H amination. acs.org Furthermore, regioselective C-H bond amination has been achieved using aminoiodanes and copper triflate for certain aromatic substrates, suggesting the potential for developing similar strategies for aliphatic ketones. rsc.org Palladium-catalyzed regioselective amination has also been demonstrated for 1-naphthylamine (B1663977) derivatives. acs.org Another approach involves the regioselective tandem Heck/C-H activation/bisamination reactions to access 3-aminoindoles, showcasing advanced methods for C-N bond formation. acs.org
Selective Methoxylation Protocols for Aliphatic Chains
The introduction of the methoxy group at the C4 position requires selective methoxylation protocols. If starting from a precursor with a hydroxyl group at the C4 position, such as 4-hydroxybutan-2-one, a Williamson ether synthesis is a standard and effective method. This involves deprotonating the alcohol with a suitable base, like sodium hydride, followed by reaction with a methylating agent, such as methyl iodide.
Alternatively, starting from a precursor like 1-methoxy-2-butanone, the challenge shifts to the selective introduction of the amino group at the desired position. sigmaaldrich.com The synthesis of 4-methoxybutan-2-one itself has been documented in the literature and serves as a key starting material for subsequent amination. nih.gov
Recent advancements in methylation include the use of heterogeneous platinum catalysts for the α-methylation of ketones with methanol, which proceeds via a borrowing-hydrogen methodology. shokubai.orgresearchgate.net While this is for C-methylation, it highlights the ongoing development of selective alkylation techniques. Another method for selective α-methylation of aryl ketones utilizes quaternary ammonium (B1175870) salts as solid methylating agents. nih.gov
Orthogonal Protection and Deprotection Strategies for the Amino and Carbonyl Functional Groups
The presence of both an amino and a carbonyl group in this compound necessitates a careful protection and deprotection strategy to avoid self-condensation or other unwanted side reactions. The choice of protecting groups is crucial and should be orthogonal, meaning that one can be removed without affecting the other. organic-chemistry.org
Common Protecting Groups for the Amino Function:
tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under a variety of conditions and its straightforward removal under acidic conditions. researchgate.netorganic-chemistry.org The Boc group is stable to most nucleophiles and bases, allowing for an orthogonal strategy with base-labile protecting groups. organic-chemistry.org
Carbobenzyloxy (Cbz): Another common amine protecting group, removable by catalytic hydrogenation.
Phthalimide: Often used in the Gabriel synthesis, it is typically removed by hydrazinolysis.
Protection of the Carbonyl Group:
Acetals and Ketals: The ketone can be protected by forming an acetal (B89532) or ketal, for example, by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst. This protecting group is stable to basic and nucleophilic conditions and can be readily removed by acid-catalyzed hydrolysis.
An orthogonal strategy could involve protecting the amino group as a Boc derivative and the ketone as a ketal. organic-chemistry.org This allows for selective deprotection and further manipulation of either functional group. For instance, the Boc group can be removed with acid, leaving the ketal intact, or the ketal can be hydrolyzed with aqueous acid, which would also cleave the Boc group. The choice of specific protecting groups and the sequence of their introduction and removal are critical for a successful synthesis. The use of photoremovable protecting groups also presents an alternative strategy for orthogonal protection. acs.org The Dde and ivDde protecting groups, which are stable to piperidine (B6355638) and TFA but cleaved by hydrazine, offer another layer of orthogonality in complex syntheses. sigmaaldrich.com
Asymmetric and Stereoselective Synthesis of this compound and its Enantiomeric Forms
The development of asymmetric and stereoselective methods is crucial for accessing enantiomerically pure forms of this compound, which are often required for biological applications.
Chiral Catalysis in the Enantioselective Production of this compound
Chiral catalysis offers an efficient way to introduce stereocenters with high enantioselectivity. nih.govacs.org For the synthesis of chiral this compound, several catalytic asymmetric strategies can be envisioned.
One prominent approach is the asymmetric α-amination of a ketone . L-Proline has been shown to be an effective organocatalyst for the direct asymmetric α-amination of ketones, including butanone, using azodicarboxylates as the nitrogen source. organic-chemistry.org This method can provide high yields and excellent enantioselectivities, with the α-amination of butanone reportedly achieving 96% enantiomeric excess (ee). organic-chemistry.org The resulting α-hydrazino ketone can then be converted to the desired α-amino ketone. organic-chemistry.org
Another powerful technique is asymmetric reductive amination . This involves the reaction of a β-keto ester precursor, methyl 4-methoxy-3-oxobutanoate, with an ammonia source in the presence of a chiral catalyst and a reducing agent. acs.orgacs.org For instance, a Ru-MeOBIPHEP catalyst has been successfully used for the asymmetric catalytic reductive amination of this β-keto ester, affording the corresponding amino alcohol with high enantioselectivity (97-98% ee), which can be further oxidized to the target ketone. acs.orgacs.org This method is advantageous as it utilizes a readily available starting material that already incorporates the methoxy group. acs.org The development of new ruthenium catalysts continues to improve the efficiency and enantioselectivity of direct asymmetric reductive amination processes. acs.org
Examples of Chiral Catalysts in Related Asymmetric Syntheses:
| Catalyst System | Reaction Type | Substrate Type | Reported Enantioselectivity |
| L-Proline | α-Amination | Butanone | 96% ee organic-chemistry.org |
| Ru-MeOBIPHEP | Reductive Amination | β-Keto ester | 97-98% ee acs.orgacs.org |
| Rhodium/Chiral Phosphine (B1218219) | Hydrogenation | Enamides | High ee |
| Iridium/Chiral Ligand | Hydrogenation | Imines | High ee nih.gov |
These examples demonstrate the potential of chiral catalysis to produce enantiomerically enriched this compound and its derivatives, which are valuable building blocks in medicinal chemistry and organic synthesis.
Diastereoselective Approaches and Chiral Auxiliary-Mediated Syntheses
The synthesis of enantiomerically pure β-amino ketones like this compound is a significant challenge in organic synthesis. Diastereoselective approaches and the use of chiral auxiliaries are paramount in controlling the stereochemistry of the final product.
One of the most effective strategies for the asymmetric synthesis of β-amino ketones involves the use of chiral N-sulfinyl imines, a method pioneered by Ellman. nih.gov In a potential route to this compound, a chiral N-tert-butanesulfinyl imine could be employed as a key intermediate. nih.govmdpi.com The synthesis would likely commence from a suitable precursor, which upon reaction with a chiral tert-butanesulfinamide, would yield the corresponding sulfinylimine. The addition of a nucleophile to this imine would proceed with high diastereoselectivity, controlled by the bulky tert-butylsulfinyl group. Subsequent removal of the auxiliary group under acidic conditions would furnish the desired chiral β-amino ketone. mdpi.com
The diastereoselectivity of such transformations is often high, with diastereomeric ratios (d.r.) frequently exceeding 90:10. For instance, the addition of organolithium reagents to N-tert-butanesulfinyl aldimines has been shown to produce δ- and ε-amino ketones with good to excellent diastereoselectivity. mdpi.com A similar approach for this compound would likely involve the addition of a suitable enolate to a chiral imine derived from methoxyacetaldehyde.
Another powerful diastereoselective method is the hydrogenation of β-enamino ketones. Rhodium-catalyzed asymmetric hydrogenation of β-keto enamides using chiral phosphine ligands like DuanPhos can produce optically pure β-amino ketones with excellent enantioselectivity (>99% ee). acs.org This method could be adapted for the synthesis of this compound, where a corresponding β-enamino ketone precursor would be hydrogenated to create the chiral center at the β-position. The diastereoselective reduction of the ketone functionality can also be achieved using various catalytic systems, providing access to different stereoisomers of the corresponding amino alcohol. rsc.orgru.nl
The following table illustrates typical conditions and outcomes for chiral auxiliary-mediated synthesis of β-amino ketones, which could be analogous to the synthesis of this compound.
Table 1: Illustrative Chiral Auxiliary-Mediated Synthesis of β-Amino Ketones
| Chiral Auxiliary | Substrate Type | Reagent | Solvent | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| N-tert-Butanesulfinamide | Aldimine | Organolithium Compound | THF | ~3:1 to >95:5 | mdpi.com |
| Pseudoephedrine | Amide | Alkyl Halide | THF | >95:5 | wikipedia.org |
| Camphorsultam | N-Acryloyl | Thiol (Michael Addition) | Not Specified | High | wikipedia.org |
Innovations in Green Chemistry and Sustainable Synthetic Routes to this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. For a molecule like this compound, sustainable approaches would focus on maximizing atom economy, minimizing waste, and utilizing environmentally benign reagents and conditions.
A prominent green strategy for the synthesis of β-amino ketones is the one-pot, three-component Mannich reaction. rsc.orgscholarsresearchlibrary.com This reaction, which combines an aldehyde, an amine, and a ketone, is inherently atom-economical. Recent innovations have focused on the use of green catalysts and solvents. For the synthesis of this compound, a potential Mannich reaction could involve methoxyacetaldehyde, ammonia (or a protected equivalent), and a suitable ketone precursor.
Several environmentally friendly catalysts have been reported for Mannich-type reactions, including:
Nano-magnetic catalysts: Fe₃O₄@PEG-SO₃H and Fe₃O₄@saponin/Cd have been used for the synthesis of β-amino ketones in ethanol (B145695) at room temperature, offering high yields and easy catalyst recycling. rsc.org
Zirconium oxychloride (ZrOCl₂): This has been shown to be an efficient and reusable catalyst for the one-pot synthesis of β-amino ketones in ethanol. scholarsresearchlibrary.com
Natural catalysts: Saccharose has been employed as a homogeneous, biodegradable catalyst for the synthesis of β-aminoketones in a water/ethanol mixture. researchgate.net
Ultrasound irradiation has also emerged as a green technique to promote the synthesis of β-amino ketones, often leading to higher yields in shorter reaction times under solvent-free conditions. rsc.org
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. um-palembang.ac.id Multicomponent reactions, such as the Mannich reaction, are highly regarded for their excellent atom economy as they combine three or more reactants in a single step with minimal byproduct formation. scholarsresearchlibrary.comtandfonline.com
For the synthesis of this compound, a hypothetical Mannich reaction would proceed with high atom economy. The theoretical atom economy can be calculated as:
Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100
In contrast, classical multi-step syntheses often involve protecting groups and stoichiometric reagents, leading to lower atom economy and significant waste generation. um-palembang.ac.id Catalytic approaches, especially those utilizing hydrogenation or other addition reactions, also tend to have high atom economy. organic-chemistry.org For instance, the asymmetric hydrogenation of a β-enamino ketone to produce this compound would, in theory, have 100% atom economy as it only involves the addition of a hydrogen molecule.
Solvent Selection and Waste Minimization in this compound Synthesis
Studies on the synthesis of β-amino ketones have shown that the reaction medium can influence the outcome. For example, in some Mannich reactions, ethanol or a mixture of water and ethanol have been used as greener alternatives to traditional volatile organic compounds (VOCs). scholarsresearchlibrary.comresearchgate.net Solvent-free conditions, often coupled with techniques like ultrasonic irradiation, represent an even more sustainable approach. rsc.org
The diastereoselectivity of reactions, such as the reduction of ketones, can also be highly dependent on the solvent. researchgate.net For the diastereoselective synthesis of this compound, careful optimization of the solvent would be necessary to achieve the desired stereoisomer with high purity, thereby minimizing the need for difficult and wasteful purification steps.
Waste minimization strategies extend beyond solvent choice and include:
Catalyst Recycling: The use of heterogeneous or magnetic nanocatalysts allows for easy separation and reuse, reducing waste and cost. rsc.org
Telescoping Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates can significantly reduce solvent usage and waste generation. This approach is often facilitated by flow chemistry.
Flow Chemistry and Continuous Processing Techniques for Scalable Production of this compound
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, particularly for the scalable and safe production of pharmaceutical intermediates. mdpi.comnih.gov This technology involves pumping reagents through a network of tubes or channels where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time.
The synthesis of β-amino ketones has been successfully translated from batch to continuous flow mode. researchgate.net A potential flow process for this compound could involve the continuous addition of a vinyl Grignard reagent to an amide precursor, followed by in-line trapping of the vinyl ketone intermediate. Such a process can significantly increase efficiency, safety (by minimizing the accumulation of hazardous reagents), and scalability. researchgate.net
Key benefits of applying flow chemistry to the synthesis of this compound would include:
Enhanced Safety: Handling of potentially hazardous reagents and intermediates is safer in the small, contained volumes of a flow reactor.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature, leading to fewer side products and higher yields. mdpi.com
Scalability: Scaling up production in a flow system is typically achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors.
The following table summarizes potential flow chemistry applications for key reaction types relevant to the synthesis of this compound.
Table 2: Potential Flow Chemistry Applications for the Synthesis of this compound
| Reaction Type | Key Advantages in Flow | Potential Productivity | Reference |
|---|---|---|---|
| Grignard Addition to Amides | Efficient, safe, scalable | High g/h | researchgate.net |
| Hydrogenation | Safe handling of H₂ gas, high pressure capability | High | nih.gov |
| Photochemical Reactions | Improved light penetration, higher yields | High mg/h to g/h | mdpi.com |
Reaction Mechanisms and Chemical Transformations Involving 1 Amino 4 Methoxybutan 2 One
Mechanistic Studies of Carbonyl Reactivity (e.g., Nucleophilic Addition, Condensation Reactions) in 1-Amino-4-methoxybutan-2-one
The ketone functional group in this compound features an electrophilic carbonyl carbon, which is a prime target for nucleophilic attack. libretexts.orglibretexts.org The reactivity of this carbonyl group is influenced by the electronic effects of the neighboring methoxy (B1213986) and amino groups. Nucleophilic addition reactions proceed via the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol.
Common nucleophilic addition reactions applicable to this compound include:
Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to a secondary alcohol, 1-Amino-4-methoxybutan-2-ol, without affecting the amine.
Grignard Reactions: Addition of organomagnesium halides (Grignard reagents) results in the formation of tertiary alcohols.
Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt yields a cyanohydrin, introducing a new carbon center.
Condensation reactions involve the initial nucleophilic addition of an amine followed by the elimination of water. libretexts.orgopenstax.org While the molecule has its own primary amine, it can react with other primary amines to form imines (Schiff bases) or with secondary amines to produce enamines. openstax.orgrsc.org The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbon more electrophilic. rsc.orgrsc.org
| Reactant/Reagent | Reaction Type | Expected Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Reduction | 1-Amino-4-methoxybutan-2-ol |
| Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | Grignard Reaction | 1-Amino-2-methyl-4-methoxybutan-2-ol |
| Aniline (C₆H₅NH₂) | Condensation (Imine formation) | N-(1-(methoxymethyl)-3-oxobutyl)aniline |
Investigation of the Amine Moiety's Reactivity (e.g., Acylation, Alkylation, Reductive Amination) in this compound
The primary amine group in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. studymind.co.uklibretexts.org This allows it to react with a range of electrophiles.
Key reactions involving the amine moiety include:
Acylation: This is a common reaction where the amine reacts with acylating agents like acid chlorides or anhydrides to form amides. britannica.commasterorganicchemistry.com For example, reacting this compound with acetyl chloride would yield N-(4-methoxy-2-oxobutan-1-yl)acetamide. This reaction is often performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Alkylation: The amine can be alkylated by reaction with alkyl halides. msu.edulibretexts.org This reaction can be difficult to control, often leading to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. msu.edu
Reductive Amination: This process involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to a more substituted amine. researchgate.net For instance, this compound could react with acetone (B3395972) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a secondary amine.
| Reactant/Reagent | Reaction Type | Expected Product |
|---|---|---|
| Acetyl chloride (CH₃COCl) | Acylation | N-(4-methoxy-2-oxobutan-1-yl)acetamide |
| Methyl iodide (CH₃I) | Alkylation | 4-Methoxy-1-(methylamino)butan-2-one (and polysubstituted products) |
| Acetone, then NaBH₃CN | Reductive Amination | 1-(Isopropylamino)-4-methoxybutan-2-one |
Intramolecular Cyclization and Rearrangement Pathways of this compound Derivatives
The structure of this compound, being a γ-aminoketone, makes it highly susceptible to intramolecular cyclization. The nucleophilic amine can attack the electrophilic carbonyl carbon, leading to a five-membered ring intermediate. askfilo.com This type of reaction is a powerful tool in organic synthesis for creating cyclic structures.
The mechanism proceeds via a nucleophilic attack of the amine's lone pair on the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine or hemiaminal. openstax.org Under acidic or basic conditions, this intermediate can then undergo dehydration (loss of a water molecule) to form a cyclic imine, specifically a dihydropyrrole derivative. Subsequent reduction of this imine would yield a stable, substituted pyrrolidine (B122466) ring. This pathway is a common strategy for synthesizing five-membered nitrogen-containing heterocycles. askfilo.comacs.org
Role of this compound in Heterocyclic Ring Formation (e.g., Pyrroles, Pyridines, Oxazoles)
Building on its capacity for intramolecular cyclization, this compound is a valuable precursor for forming heterocyclic rings, most notably pyrroles and their derivatives. mdpi.com The intramolecular condensation described above is a direct route to 2-methyl-5-(methoxymethyl)-2,3-dihydro-1H-pyrrole.
Furthermore, aminoketones are key starting materials in well-established named reactions for heterocycle synthesis. nih.gov For example, while the classic Paal-Knorr synthesis condenses a 1,4-dicarbonyl compound with a primary amine to form a pyrrole (B145914), wikipedia.orgalfa-chemistry.comorganic-chemistry.org variations of this reaction can utilize aminoketones. The inherent 1,4-relationship between the amine and carbonyl functionalities in derivatives of this compound makes it an intramolecular equivalent, primed for cyclization into a pyrrole or pyrrolidine ring system. organic-chemistry.orgrsc.org The synthesis of other heterocycles like pyridines or oxazoles from this specific precursor is less direct and would require reaction with other bifunctional reagents.
Oxidative and Reductive Transformations of this compound and its Impact on Functional Group Interconversions
The presence of two reducible/oxidizable functional groups allows for a range of transformations, with chemoselectivity being the primary challenge.
Reduction: As mentioned, the ketone can be selectively reduced to a secondary alcohol using mild reducing agents like NaBH₄. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce the ketone to an alcohol.
Oxidation: The oxidation of this compound can be complex. Primary amines can be oxidized by various reagents, but this can lead to a mixture of products, including nitro compounds or imines. The ketone itself could undergo a Baeyer-Villiger oxidation with a peroxy acid (e.g., m-CPBA) to insert an oxygen atom adjacent to the carbonyl group, forming an ester. The outcome would depend on the migratory aptitude of the adjacent alkyl groups. Recently, methods for the oxidative amination of aldehydes to form α-amino ketones have been developed, highlighting the ongoing research in transformations involving these functional groups. nih.gov
The ability to selectively transform one functional group while leaving the other intact is crucial for using this compound as a versatile intermediate in multi-step syntheses.
Applications of 1 Amino 4 Methoxybutan 2 One As a Synthetic Precursor and Chiral Building Block
Utility in the Total Synthesis of Complex Natural Products and Bioactive Molecules
The structure of 1-Amino-4-methoxybutan-2-one suggests its potential as a versatile building block in the total synthesis of natural products and bioactive molecules. nih.govnih.govmdpi.com Chiral building blocks are fundamental in constructing complex molecules with specific stereochemistry, which is often crucial for their biological activity. enamine.net If this compound were available in an enantiomerically pure form, it could serve as a key fragment for introducing an amino group and a methoxy-ethyl side chain with defined stereocontrol.
For instance, the vicinal amino and keto functionalities could be elaborated into more complex structures. The ketone could undergo reduction to a secondary alcohol, and the amine could be protected and carried through a synthetic sequence. This bifunctional nature allows for sequential or orthogonal chemical modifications, a desirable feature in the assembly of intricate molecular architectures.
Table 1: Potential Reactions of this compound in Total Synthesis
| Reaction Type | Reagent/Condition | Potential Product Feature |
|---|---|---|
| Reductive Amination | Reducing agent (e.g., NaBH₃CN) | Formation of a secondary amine |
| Aldol Condensation | Aldehyde/Ketone, Base | Carbon-carbon bond formation |
| Acylation | Acyl chloride/Anhydride | Amide formation |
Note: This table is illustrative of potential reactions and not based on experimentally verified outcomes for this compound.
Precursor for the Construction of Diverse Nitrogen-Containing Heterocyclic Scaffolds
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. nih.gov The structure of this compound is well-suited for the synthesis of various heterocyclic rings. The 1,3-relationship between the amine and the ketone is a common motif for the construction of five- and six-membered rings.
For example, condensation of the primary amine with a 1,3-dicarbonyl compound could lead to the formation of substituted pyrroles. Alternatively, reaction with a β-ketoester could yield dihydropyridinones. The methoxy (B1213986) group provides a point for further functionalization or can influence the electronic properties and solubility of the final heterocyclic product.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Heterocycle | Potential Co-reactant |
|---|---|
| Pyrrole (B145914) | 1,4-Dicarbonyl compound |
| Pyridine | 1,5-Dicarbonyl compound |
| Imidazole | Aldehyde and a source of ammonia (B1221849) |
Note: This table presents hypothetical synthetic pathways based on known heterocyclic chemistry.
Role in the Generation of Advanced Intermediates for Organic Synthesis
Beyond its direct incorporation into complex targets, this compound can serve as a precursor to other valuable synthetic intermediates. The primary amine can be transformed into a wide array of other functional groups. For instance, diazotization followed by substitution could introduce halides, hydroxyl, or cyano groups.
The ketone functionality also offers numerous possibilities for transformation. It can be converted to an alkene via a Wittig reaction, an oxime, or a hydrazone, each of which can undergo further reactions. The combination of the amine and ketone allows for the synthesis of α,β-unsaturated ketones through an elimination reaction after suitable modification, providing a Michael acceptor for conjugate additions.
Potential Contributions to Materials Science through Polymerization or Ligand Design
In the realm of materials science, molecules with multiple functional groups can act as monomers for polymerization or as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The amino group of this compound could potentially participate in step-growth polymerization with dicarboxylic acids or their derivatives to form polyamides.
Furthermore, the nitrogen and the ketone's oxygen atom could act as a bidentate ligand for various metal ions. The resulting metal complexes could have interesting catalytic, photophysical, or magnetic properties. The methoxy group could influence the solubility and processing of such materials. While there is no specific literature on the use of this compound in materials science, the functional groups present are analogous to those in known monomers and ligands. mdpi.com
Advanced Spectroscopic and Structural Elucidation Studies of 1 Amino 4 Methoxybutan 2 One and Its Adducts
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-Amino-4-methoxybutan-2-one. A full suite of NMR experiments would provide a complete picture of its constitution, configuration, and conformational preferences in solution.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The aminomethylene protons (H1) adjacent to the nitrogen would likely appear as a singlet or a multiplet depending on the solvent and pH. The methylene (B1212753) protons at C3 would exhibit complex splitting patterns (multiplets) due to coupling with the adjacent methylene protons at C4. The methoxy (B1213986) group protons would present as a sharp singlet, and the methylene protons at C4, being adjacent to the ether oxygen, would appear as a triplet.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C2) would be the most deshielded, appearing at the lowest field (highest ppm value). The carbon of the methoxy group and the C4 carbon attached to the oxygen would appear in the ether region of the spectrum, while the C1 and C3 carbons would be found in the aliphatic region.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons on adjacent carbons, for instance, confirming the coupling between the protons on C3 and C4.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): For adducts or more complex derivatives, NOESY can reveal through-space proximity between protons, providing critical insights into the molecule's three-dimensional structure and preferred conformation.
Hypothetical NMR data for this compound is summarized below.
| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C1 (-CH₂NH₂) | ~2.9 - 3.2 | ~45 - 55 |
| C2 (C=O) | - | ~205 - 215 |
| C3 (-CH₂-) | ~2.7 - 2.9 | ~35 - 45 |
| C4 (-CH₂O-) | ~3.6 - 3.8 | ~70 - 80 |
| OCH₃ | ~3.3 - 3.4 | ~55 - 65 |
High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Metabolite Identification (in vitro, non-human systems)
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise elemental composition of a molecule and for tracking its transformation in chemical or biological systems.
Molecular Formula Confirmation: HRMS would provide a high-accuracy mass measurement of the molecular ion ([M+H]⁺ or [M]⁺˙), allowing for the unambiguous determination of the elemental formula of this compound (C₅H₁₁NO₂). This is critical for confirming the identity of the synthesized compound.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the parent ion would induce fragmentation, providing structural information. Key fragmentation pathways for this compound would likely include:
Loss of the methoxy group (•OCH₃) or methoxy radical.
Alpha-cleavage adjacent to the carbonyl group, leading to characteristic fragment ions.
Cleavage adjacent to the amine functionality.
Reaction Monitoring: In synthetic chemistry, HRMS coupled with liquid chromatography (LC-HRMS) can be used to monitor the progress of reactions that form or consume this compound. It allows for the detection of starting materials, intermediates, products, and byproducts with high sensitivity and specificity.
In Vitro Metabolite Identification: In non-human biological systems, such as incubation with liver microsomes, LC-HRMS is a powerful tool for identifying potential metabolites. bioanalysis-zone.com Common metabolic transformations that could be detected for this compound include N-acetylation, oxidation, demethylation of the methoxy group to form an alcohol (e.g., 1-amino-4-hydroxybutan-2-one), or deamination. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to these metabolites, facilitating their structural elucidation.
| Ion | Hypothetical Exact Mass | Description |
| [C₅H₁₁NO₂ + H]⁺ | 118.0863 | Protonated molecular ion |
| [C₄H₈NO]⁺ | 86.0600 | Fragment from loss of methoxy |
| [C₂H₆N]⁺ | 44.0495 | Fragment from cleavage at C1-C2 bond |
| [C₅H₁₂NO₃ + H]⁺ | 134.0812 | Hypothetical hydroxylated metabolite |
| [C₇H₁₄NO₃ + H]⁺ | 160.0968 | Hypothetical N-acetylated metabolite |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule based on how they absorb or scatter infrared light. These methods provide a unique "molecular fingerprint" that can be used for identification. nih.gov
FTIR Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands. The primary amine (N-H) stretching vibrations would appear as a medium-intensity doublet in the 3300-3500 cm⁻¹ region. The C-H stretching of the methylene and methoxy groups would be observed just below 3000 cm⁻¹. The most intense and easily identifiable peak would be the carbonyl (C=O) stretch, expected around 1710-1725 cm⁻¹. The C-O-C ether stretching would produce a strong band in the 1075-1150 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. libretexts.org While the carbonyl stretch would also be visible, non-polar bonds often give stronger Raman signals. Therefore, C-C and C-H vibrations would be well-defined. Raman is particularly useful for analyzing samples in aqueous solutions, as water is a weak Raman scatterer, which could be advantageous for studying adducts in biological media. horiba.com
| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Amine (N-H) | Stretch | 3300 - 3500 (doublet) | Weak |
| Alkyl (C-H) | Stretch | 2850 - 2960 | Strong |
| Carbonyl (C=O) | Stretch | 1710 - 1725 (strong) | Moderate to Strong |
| Amine (N-H) | Bend | 1590 - 1650 | Weak |
| Ether (C-O-C) | Asymmetric Stretch | 1075 - 1150 (strong) | Moderate |
X-ray Crystallography of Co-crystals, Salts, and Metal Complexes Derived from this compound
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. While obtaining a suitable single crystal of the parent compound might be challenging, forming derivatives such as salts, co-crystals, or metal complexes can facilitate crystallization.
Structure Determination: A successful crystallographic analysis would provide definitive information on:
Bond Lengths and Angles: Precise measurement of all bond lengths and angles within the molecule.
Conformation: The exact solid-state conformation of the molecule, revealing the torsion angles along the carbon backbone.
Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, showing details of hydrogen bonding (e.g., between the amine group and the carbonyl oxygen of a neighboring molecule) and other non-covalent interactions that stabilize the crystal structure.
For a salt derivative (e.g., the hydrochloride salt), the analysis would confirm the site of protonation (the primary amine) and detail the interactions with the counter-ion. In metal complexes, it would reveal the coordination geometry around the metal center and which atoms of the this compound ligand (likely the amine nitrogen and carbonyl oxygen) are involved in binding.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment of Enantiopure Forms
Since this compound is a chiral molecule (with a stereocenter at the C4 position if a substituent were present, or if synthesized from a chiral precursor leading to a chiral center elsewhere), chiroptical techniques are essential for analyzing its enantiopure forms.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com An enantiopure sample of a derivative of this compound would produce a characteristic CD spectrum with positive and/or negative bands (Cotton effects), particularly in the region of the carbonyl n→π* electronic transition (around 270-300 nm).
Absolute Configuration Assignment: The absolute configuration (R or S) of an enantiopure sample can be determined by comparing its experimental CD spectrum to a theoretical spectrum generated using quantum chemical calculations. spectroscopyeurope.comnih.gov A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for its unambiguous assignment. This method is a powerful alternative when X-ray crystallography is not feasible. spark904.nl The enantiomer would exhibit a mirror-image spectrum, providing definitive proof of stereochemical identity. nih.gov
Computational Chemistry and Theoretical Investigations of 1 Amino 4 Methoxybutan 2 One
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Indices
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research. For a molecule like 1-Amino-4-methoxybutan-2-one, these calculations could provide a wealth of information about its fundamental electronic properties.
Electronic Structure: DFT calculations could be used to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. This would offer a foundational understanding of its three-dimensional shape.
Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap typically suggests a more reactive molecule.
Reactivity Indices: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer.
Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.
These indices would help in predicting how this compound might behave in chemical reactions, for instance, whether it is more likely to act as an electrophile or a nucleophile.
Molecular Dynamics Simulations to Understand Conformational Landscapes and Solvent Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can reveal its dynamic behavior over time.
Conformational Landscapes: this compound possesses several rotatable bonds, allowing it to adopt various conformations. MD simulations could explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial for understanding its behavior in solution and its ability to interact with other molecules.
Solvent Interactions: The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water). This would provide insights into its solubility, hydration shell structure, and how the solvent affects its conformational preferences.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve:
Mapping Reaction Coordinates: By systematically changing the geometry of the reactants, computational methods can map the energy profile of a potential reaction, identifying the lowest energy path from reactants to products.
Locating Transition States: A key aspect of this is the identification and characterization of transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.
Investigating Reaction Types: Potential reactions involving this compound, such as nucleophilic additions to the ketone group or reactions at the amino group, could be computationally explored to understand their feasibility and mechanisms.
Prediction of Spectroscopic Parameters and Validation Against Experimental Data
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational models and aid in the interpretation of experimental spectra.
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum. This can help in assigning the observed spectral bands to specific molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, providing a theoretical NMR spectrum that can be compared with experimental results for structural elucidation.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the absorption wavelengths in the UV-Vis spectrum.
Ligand-Receptor Interaction Modeling at a Molecular Level
Given the presence of functional groups like an amino group and a ketone, this compound has the potential to interact with biological macromolecules such as proteins. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Binding Pose and Affinity: Docking simulations could be used to place this compound into the binding site of a specific receptor. These simulations would predict the most likely binding pose and estimate the binding affinity, providing insights into the strength of the interaction. The types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex could also be identified and analyzed. It is important to note that these models would focus on the molecular interactions themselves, excluding any prediction of therapeutic efficacy or clinical outcomes.
Biochemical and Biological Roles of 1 Amino 4 Methoxybutan 2 One Excluding Clinical Human Trial Data
Enzymatic Transformations and Biocatalytic Pathways Involving 1-Amino-4-methoxybutan-2-one
Direct enzymatic studies on this compound are not extensively documented in publicly accessible scientific literature. However, the structure of this compound, an amino ketone, suggests its potential as a substrate for several classes of enzymes, particularly oxidoreductases and transaminases. Insights into its potential enzymatic transformations can be drawn from studies on analogous compounds.
Reductive Amination and Dehydrogenation:
Amine dehydrogenases (AmDHs) are a class of enzymes capable of catalyzing the reversible reductive amination of a ketone to a primary amine, using ammonia (B1221849) and a reducing equivalent such as NADH or NADPH. nih.gov The reverse reaction, the deamination of an amine to a ketone, is also possible. Given that this compound possesses both an amino group and a ketone, it could theoretically serve as a substrate for an AmDH.
Studies on native AmDHs have demonstrated their efficacy in the synthesis of small chiral amines from corresponding ketones. frontiersin.org For instance, the reductive amination of 1-methoxypropan-2-one, a close structural analog of the ketone moiety of this compound, has been achieved with high conversion rates using an amine dehydrogenase from Mycobacterium smegmatis (MsmeAmDH). frontiersin.org This suggests that the corresponding ketone, 4-methoxybutan-2-one, could be a substrate for reductive amination to produce this compound. Conversely, this compound could potentially undergo enzymatic deamination to yield 4-methoxybutan-2-one.
Transamination:
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pivotal enzymes in the synthesis of chiral amines by transferring an amino group from a donor molecule to a ketone acceptor. researchgate.net The ketone portion of this compound makes it a potential amino group acceptor in a transamination reaction. A biocatalytic cascade involving an amine transaminase and an acyltransferase has been developed for the formation of amides from ketones in an aqueous solution, highlighting the versatility of transaminases in synthetic pathways. rsc.org
The following table summarizes the potential enzymatic transformations of this compound based on studies with analogous substrates.
| Enzyme Class | Potential Reaction | Substrate/Product Analogy | Reference |
| Amine Dehydrogenase (AmDH) | Reductive amination of 4-methoxybutan-2-one to this compound | Reductive amination of 1-methoxypropan-2-one | frontiersin.org |
| Amine Dehydrogenase (AmDH) | Deamination of this compound to 4-methoxybutan-2-one | Reverse reaction of reductive amination | nih.gov |
| ω-Transaminase (ω-TA) | Synthesis of this compound from 4-methoxybutan-2-one | Asymmetric amination of various ketones | researchgate.net |
| Carbonyl Reductase | Reduction of the ketone group to a secondary alcohol | General ketone reduction | rsc.org |
Role as a Metabolite or Substrate in In Vitro and Model Organism Studies (non-human systems)
A comprehensive search of scientific literature did not yield specific information on this compound as a metabolite or substrate in in vitro or model organism studies.
Molecular-Level Interactions with Biological Macromolecules (e.g., Enzymes, Proteins, Nucleic Acids)
There is currently no available information in the scientific literature detailing the molecular-level interactions of this compound with biological macromolecules such as enzymes, proteins, or nucleic acids.
Contribution to Cellular Signaling Pathways and Metabolic Fluxes (mechanistic studies, not disease treatment)
Specific studies on the contribution of this compound to cellular signaling pathways or its impact on metabolic fluxes have not been reported in the available scientific literature. While amino acids and their derivatives can influence signaling pathways like the mTOR pathway, no direct evidence links this specific compound to such roles. khanacademy.org
Involvement in Biosynthetic Pathways of Natural Products or Endogenous Compounds
There is no information available in the scientific literature to suggest that this compound is involved in the biosynthetic pathways of natural products or as an endogenous compound.
Advanced Analytical Methodologies for the Detection and Quantification of 1 Amino 4 Methoxybutan 2 One in Complex Matrices
Chromatographic Separations (e.g., HPLC, GC) Coupled with Advanced Detection Techniques (e.g., UV, FID, MS/MS)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for the separation and analysis of "1-Amino-4-methoxybutan-2-one". The choice between these techniques often depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC): Given the polarity imparted by the amino group, reversed-phase HPLC is a suitable method for the analysis of "this compound".
Separation: A C18 or C8 stationary phase would likely provide good retention and separation from other matrix components. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with the addition of modifiers such as formic acid or ammonium (B1175870) formate to improve peak shape and ionization efficiency for mass spectrometry.
Detection:
UV Detection: The ketone functional group in "this compound" allows for ultraviolet (UV) detection, although the sensitivity might be limited depending on the chromophore's absorbance.
Mass Spectrometry (MS/MS): Coupling HPLC with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity. The fragmentation of the parent ion can provide structural information, confirming the identity of the compound. The amino group is a primary site for protonation in positive ion mode electrospray ionization (ESI). nih.gov
Gas Chromatography (GC): For GC analysis, derivatization of the primary amine may be necessary to improve volatility and thermal stability.
Derivatization: Acylation or silylation are common derivatization strategies for amines to make them more amenable to GC analysis.
Detection:
Flame Ionization Detection (FID): FID is a universal detector for organic compounds and would respond to "this compound".
Mass Spectrometry (MS): GC-MS provides excellent separation and structural information. The mass spectrum would exhibit characteristic fragmentation patterns, including alpha-cleavage adjacent to the carbonyl group and the amino group. youtube.comyoutube.com The presence of the methoxy (B1213986) group would also influence the fragmentation pathways.
Table 1: Comparison of Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase Example | Mobile/Carrier Gas | Detector | Advantages | Considerations |
|---|---|---|---|---|---|
| HPLC | C18 | Acetonitrile/Water | UV, MS/MS | High resolution, suitable for polar compounds | Lower sensitivity with UV detection |
| GC | DB-5ms | Helium | FID, MS | High efficiency, detailed structural information with MS | Derivatization may be required |
Capillary Electrophoresis and Microfluidic Systems for High-Throughput Analysis
Capillary electrophoresis (CE) and microfluidic systems represent advanced platforms for the rapid and efficient analysis of charged species like the protonated form of "this compound".
Capillary Electrophoresis: CE separates ions based on their electrophoretic mobility in an electric field. This technique offers high separation efficiency, short analysis times, and requires minimal sample and reagent volumes. For "this compound", a low pH buffer would ensure the amine is protonated, allowing for its migration and separation in the capillary. Detection can be achieved using UV or by interfacing the capillary outlet with a mass spectrometer.
Microfluidic Systems: These "lab-on-a-chip" devices integrate multiple analytical steps, such as sample pretreatment, separation, and detection, onto a single small chip. nih.gov This miniaturization leads to significantly reduced analysis times and sample consumption, making them ideal for high-throughput screening. nih.gov Microfluidic devices can incorporate electrophoretic or chromatographic separation channels. Detection in these systems is often accomplished using electrochemical or optical methods, including fluorescence and colorimetry, which could be adapted for "this compound" following a suitable labeling reaction. rsc.orgrsc.orgresearchgate.net
Table 2: Features of Capillary Electrophoresis and Microfluidic Systems
| Technique | Principle of Separation | Typical Analysis Time | Key Advantages |
|---|---|---|---|
| Capillary Electrophoresis (CE) | Electrophoretic mobility | Minutes | High efficiency, low sample volume |
| Microfluidic Systems | Electrophoresis/Chromatography | Seconds to minutes | High throughput, automation, portability |
Development of Novel Chemical Sensors and Biosensors for Selective Detection
The development of sensors for the real-time and selective detection of "this compound" is a promising area of research. These devices can be broadly categorized as chemical sensors and biosensors.
Chemical Sensors: These sensors utilize a chemical recognition element that interacts with the analyte, producing a measurable signal. For "this compound", sensor design could target either the amino or the ketone functionality.
Amine-Targeted Sensors: Materials that change their optical or electrical properties upon interaction with amines can be employed. acs.orgrsc.org This could involve pH-sensitive dyes or polymers that undergo a color change or a change in fluorescence. researchgate.net Electrochemical sensors based on modified electrodes that can electrocatalytically oxidize the amine group also represent a viable approach. mdpi.comvliz.be
Ketone-Targeted Sensors: While less common than amine sensors, materials that react selectively with ketones could also be explored.
Biosensors: Biosensors incorporate a biological recognition element, such as an enzyme or an antibody, coupled to a transducer.
Enzyme-Based Biosensors: An enzyme that specifically recognizes and metabolizes "this compound" could be immobilized on an electrode. The enzymatic reaction would produce or consume a substance that can be detected electrochemically.
Antibody-Based Biosensors (Immunosensors): The high specificity of antibody-antigen interactions can be leveraged to develop highly selective immunosensors for "this compound".
The development of such sensors could enable rapid, on-site monitoring of this compound in various applications. nih.govnih.gov
Trace Analysis Techniques for Environmental Samples or Non-Human Biological Systems
Detecting trace levels of "this compound" in complex matrices such as environmental water samples or non-human biological fluids requires highly sensitive and robust analytical methods. The primary challenge in trace analysis is the low concentration of the analyte relative to interfering matrix components.
Sample Preparation and Preconcentration: A crucial step in trace analysis is sample preparation. Solid-phase extraction (SPE) is a widely used technique to isolate and preconcentrate analytes from large sample volumes. For "this compound", a cation-exchange SPE sorbent could be effective in capturing the protonated amine, allowing for the removal of neutral and anionic interferences.
Analytical Instrumentation:
LC-MS/MS: As mentioned earlier, LC-MS/MS is the gold standard for trace quantification due to its exceptional sensitivity and selectivity. The use of selected reaction monitoring (SRM) allows for the detection of the analyte at very low concentrations, even in the presence of a complex matrix.
GC-MS/MS: For volatile compounds or those that can be derivatized, GC coupled with tandem mass spectrometry offers similar advantages in terms of sensitivity and selectivity.
By combining effective sample preparation with highly sensitive detection techniques, it is possible to achieve the low detection limits required for the trace analysis of "this compound" in challenging sample types.
Derivatives and Analogues of 1 Amino 4 Methoxybutan 2 One: Synthesis and Structure Activity Relationship Studies
Design and Synthesis of Modified Amino and Methoxy (B1213986) Analogues
The design and synthesis of analogues of 1-amino-4-methoxybutan-2-one with modifications to the amino and methoxy groups are pivotal for probing the chemical space around this scaffold. The primary amino group and the terminal methoxy group offer versatile handles for chemical modification, allowing for the systematic alteration of properties such as basicity, polarity, and hydrogen bonding capacity.
Modification of the Amino Group:
The primary amino group can be readily modified to a variety of functional groups, including secondary and tertiary amines, amides, and sulfonamides. These modifications can significantly impact the molecule's interaction with biological targets. For instance, N-alkylation can influence lipophilicity and steric bulk, while acylation can introduce hydrogen bond acceptors and modulate the electronic properties of the nitrogen atom.
A general synthetic approach to N-substituted analogues involves the reductive amination of a suitable ketone precursor or direct alkylation or acylation of this compound. The choice of synthetic route often depends on the desired substituent and the availability of starting materials.
Table 1: Examples of Synthesized N-Substituted Analogues of this compound
| Compound ID | R1 | R2 | Synthetic Method |
|---|---|---|---|
| 1a | H | H | - |
| 1b | CH₃ | H | Reductive amination |
| 1c | CH₃ | CH₃ | Reductive amination |
| 1d | H | COCH₃ | Acylation |
| 1e | H | SO₂CH₃ | Sulfonylation |
Modification of the Methoxy Group:
The methoxy group at the 4-position can be replaced with other alkoxy groups of varying chain lengths and branching, or with bioisosteric replacements such as hydroxyl, amino, or halogen atoms. These modifications can alter the compound's solubility, metabolic stability, and potential for hydrogen bonding. The synthesis of such analogues typically starts from a precursor with a suitable leaving group at the 4-position, which can then be displaced by the desired nucleophile.
Table 2: Examples of Synthesized 4-Position Analogues of this compound
| Compound ID | X | Synthetic Method |
|---|---|---|
| 2a | OCH₂CH₃ | Williamson ether synthesis |
| 2b | OH | Demethylation |
| 2c | NH₂ | Nucleophilic substitution |
| 2d | F | Nucleophilic substitution |
Exploration of Structural Variations on the Butanone Backbone
Alterations to the butanone backbone of this compound are crucial for understanding the spatial requirements of its biological targets. Modifications can include changing the chain length, introducing branching, or incorporating cyclic constraints.
Variations in the carbon chain length, extending or shortening the distance between the amino and ketone functionalities, can probe the optimal geometry for target engagement. The introduction of alkyl groups at the C1, C3, or C4 positions can explore the steric tolerance of the binding site. Furthermore, incorporating the butanone backbone into a cyclic system, such as a cyclopentanone (B42830) or cyclohexanone (B45756) ring, can restrict conformational flexibility, which may lead to an increase in binding affinity and selectivity by reducing the entropic penalty upon binding.
The synthesis of these backbone-modified analogues requires multi-step synthetic sequences, often starting from commercially available cyclic or acyclic ketones.
Investigation of Stereochemical Effects on Reactivity and Molecular Recognition
The presence of a chiral center at the C2 position of the butanone backbone (if substituted) and the potential for stereoisomerism in more complex analogues necessitates a thorough investigation of stereochemical effects. The three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological macromolecules such as enzymes and receptors. hilarispublisher.com
Enantiomers of a chiral derivative can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. One enantiomer may bind with high affinity to a target, while the other may be inactive or even interact with a different target, leading to off-target effects. Therefore, the synthesis of enantiomerically pure compounds is essential for elucidating the true structure-activity relationship.
Methods for obtaining single enantiomers include asymmetric synthesis, chiral resolution of racemic mixtures, and the use of chiral starting materials. The determination of the absolute configuration of the active enantiomer provides valuable information for understanding the molecular recognition processes at the atomic level. The differential binding of stereoisomers can be influenced by factors such as enthalpy and entropy. For instance, the binding of one stereoisomer might be an enthalpy-driven process, while the binding of its counterpart could be entropy-driven. nih.gov
Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses (at a molecular/cellular level)
Systematic structural modifications of the this compound scaffold, as described in the preceding sections, generate a dataset of compounds with varying biological activities. Advanced SAR and SPR analyses are then employed to correlate these structural changes with the observed effects at a molecular and cellular level.
Structure-Activity Relationship (SAR) Analysis:
SAR studies aim to identify the key structural features responsible for the biological activity of a series of compounds. By comparing the activities of analogues with systematic structural changes, one can deduce the importance of different functional groups and their positions. For example, SAR studies on aminoketone derivatives have shown that bulky groups at certain positions can enhance activity, while hydrophobic and electronegative substituents at other positions can also play a significant role. nih.gov The analysis of SAR data can reveal important pharmacophoric features, which are the essential three-dimensional arrangement of functional groups required for biological activity.
Table 3: Hypothetical SAR Data for Analogues of this compound
| Compound ID | Modification | Cellular Activity (IC₅₀, µM) | Key Observation |
|---|---|---|---|
| 1a | Parent Compound | 10.5 | Baseline activity |
| 1b | N-Methyl | 5.2 | Increased potency |
| 1d | N-Acetyl | > 50 | Loss of activity |
| 2b | 4-Hydroxy | 8.1 | Similar potency, increased polarity |
| 3a | C3-Methyl | 25.8 | Decreased potency |
Structure-Property Relationship (SPR) Analysis:
SPR analysis focuses on understanding how structural modifications influence the physicochemical properties of the compounds, such as solubility, lipophilicity (logP), and metabolic stability. These properties are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which ultimately determines its bioavailability and potential for in vivo efficacy. Computational tools are often used to predict these properties and guide the design of analogues with improved drug-like characteristics.
Rational Design Principles for Novel Chemical Scaffolds Based on the this compound Motif
The knowledge gained from SAR and SPR studies provides a foundation for the rational design of novel chemical scaffolds that retain the key pharmacophoric features of the this compound motif while exploring new chemical space. Rational drug design aims to develop new medications based on an understanding of biological targets and molecular mechanisms. nih.gov
Scaffold Hopping:
One common strategy is "scaffold hopping," where the core butanone structure is replaced with a different chemical framework that maintains a similar three-dimensional arrangement of the essential functional groups. biosolveit.de This can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles. The design of new scaffolds can be guided by computational methods like pharmacophore modeling, which defines the essential steric and electronic features required for activity. nih.gov
Privileged Scaffolds:
The this compound motif may serve as a "privileged scaffold," a concept describing molecular frameworks that are capable of binding to multiple biological targets. nih.govunife.it By identifying the key interaction points of this scaffold, medicinal chemists can design libraries of compounds that target a range of proteins, potentially leading to the discovery of new therapeutic agents for various diseases. The design principles for such libraries often involve the use of diversity-oriented synthesis to generate a wide range of structural variations around the core scaffold.
Future Directions and Unexplored Research Avenues for 1 Amino 4 Methoxybutan 2 One
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of molecules like 1-Amino-4-methoxybutan-2-one. nih.gov These computational tools can analyze vast datasets to identify hidden patterns, predict molecular properties, and accelerate the design of new compounds. mdpi.com
Predictive Modeling: Machine learning algorithms, particularly random forest models and deep learning neural networks, can be trained on existing data from aminoketone reactions to predict outcomes with high accuracy. princeton.edunih.gov For this compound, this could mean predicting reaction yields, identifying optimal conditions for synthesis, and forecasting the physicochemical and biological properties of its derivatives without the need for extensive, time-consuming laboratory experiments. princeton.edu
Compound Design and Discovery: AI can be employed to explore the vast chemical space around the this compound scaffold. Generative models can design novel derivatives with desired properties, such as enhanced biological activity or specific material characteristics. mdpi.com This approach significantly reduces the trial-and-error component of traditional chemical synthesis, making the discovery process more efficient and cost-effective. nih.gov
Table 1: Potential AI/ML Applications for this compound
| Application Area | AI/ML Technique | Potential Outcome |
| Reaction Optimization | Supervised Learning (e.g., Random Forest) | Prediction of optimal catalysts, solvents, and temperatures for transformations. princeton.edu |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Forecasting biological activity, toxicity, and pharmacokinetic profiles of new derivatives. mdpi.com |
| Novel Compound Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of new molecules based on the this compound core with tailored functionalities. |
| Spectra Analysis | Convolutional Neural Networks (CNNs) | Automated interpretation of NMR, IR, and Mass Spectrometry data for structural elucidation. nih.gov |
Exploration of Novel Catalytic Systems and Reaction Conditions for this compound Transformations
Developing new catalytic methods is crucial for the efficient and selective transformation of this compound. Future research will likely focus on catalysts that are not only highly effective but also align with the principles of green chemistry.
Advanced Organocatalysis: N-Heterocyclic carbenes (NHCs) have shown promise in mediating radical reactions to form aminoketones under mild conditions. researchgate.net Future work could involve designing new NHC catalysts specifically tailored for asymmetric transformations of this compound, providing enantiomerically pure products for pharmaceutical applications.
Nanocatalysis: Nanomagnetic catalysts, such as Fe₃O₄-supported systems, have been used for the synthesis of β-aminoketones through Mannich-type reactions. nih.gov These catalysts offer high efficiency and easy separation and recyclability. Research could explore the use of novel nanocatalysts to improve the synthesis and functionalization of this compound, focusing on milder reaction conditions and improved yields. nih.gov
Biocatalysis: Enzymes, such as α-oxoamine synthases and imine reductases, offer unparalleled stereospecificity in the synthesis of amino ketones without the need for protecting groups. researchgate.netmdpi.com The development of engineered enzymes or the discovery of new biocatalysts could provide highly efficient and environmentally friendly routes to chiral derivatives of this compound.
Potential for Applications in Emerging Fields such as Sustainable Energy, Advanced Materials, or Environmental Science
The unique bifunctional nature of this compound, possessing both an amine and a ketone group, makes it a versatile precursor for materials with novel applications.
Sustainable Energy: Amino acids and their derivatives are being explored as renewable sources for creating ionic bio-energetic materials (IBEMs). azocleantech.com These materials have potential applications as safer, more sustainable explosives, propellants, and pyrotechnics. azocleantech.com Research could investigate the conversion of this compound into high-density, energetic salts or ionic liquids, leveraging its nitrogen content and molecular structure for energy storage. researchgate.net
Advanced Materials: The amine and ketone functionalities allow this compound to serve as a monomer or cross-linking agent in the synthesis of advanced polymers. These polymers could possess unique thermal or mechanical properties. Furthermore, its structure could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) designed for gas storage, separation, or catalysis.
Environmental Science: The reactivity of the amine group could be exploited to create chelating agents for heavy metal remediation. By functionalizing this compound onto a solid support, it could be used to develop new sorbents for capturing environmental pollutants from water.
Interdisciplinary Research Synergies Involving this compound
The full potential of this compound will be best realized through collaborations that bridge traditional scientific boundaries.
Computational and Synthetic Chemistry: A powerful synergy exists between AI/ML experts and synthetic organic chemists. nih.gov Predictive models developed by computational chemists can guide synthetic chemists in designing and executing more efficient and successful experiments, reducing waste and accelerating discovery. princeton.edu
Chemistry and Biology/Pharmacology: The design and synthesis of novel derivatives of this compound for potential therapeutic use requires close collaboration between medicinal chemists and biologists. Chemists can synthesize new compounds, which biologists can then screen for activity and elucidate the mechanism of action, creating a feedback loop for further molecular refinement.
Materials Science and Chemical Engineering: The development of new materials based on this compound would benefit from the combined expertise of materials scientists, who can characterize the properties of new polymers or frameworks, and chemical engineers, who can develop scalable, continuous-flow processes for their synthesis.
Identification of Persistent Challenges and Future Research Imperatives in the Study of this compound
Despite its potential, several challenges remain in the study and application of this compound, defining the key imperatives for future research.
Persistent Challenges:
Stereoselective Synthesis: Achieving high levels of stereocontrol in reactions involving this compound is a significant hurdle, particularly for producing single-enantiomer products required for many pharmaceutical applications. rsc.org
Scalability and Cost-Effectiveness: Many novel synthetic methods developed in academic labs are difficult or expensive to scale up for industrial production. Future work must consider the economic viability and process safety of synthetic routes. nih.gov
Understanding Structure-Activity Relationships (SAR): For potential biological applications, a clear understanding of how modifications to the molecular structure affect its activity is often lacking. Comprehensive SAR studies are needed to guide rational drug design.
Limited Spectroscopic Data: A comprehensive and publicly available database of spectroscopic data (NMR, IR, MS) for this compound and its derivatives is needed to facilitate easier characterization and identification.
Table 2: Future Research Imperatives
| Research Imperative | Key Objectives | Potential Impact |
| Develop Asymmetric Catalysis | Design and screen new chiral catalysts (organo-, metal-, or bio-catalysts) for enantioselective transformations. | Access to enantiomerically pure compounds for drug discovery and chiral materials. |
| Green Chemistry Approaches | Utilize aqueous reaction media, recyclable catalysts, and energy-efficient processes (e.g., flow chemistry). nih.gov | Reduced environmental impact and improved sustainability of chemical production. |
| Elucidate Biological Mechanisms | Conduct in-depth biological assays and molecular modeling to understand how derivatives interact with biological targets. | Acceleration of drug development and identification of new therapeutic applications. |
| Expand Application Scope | Systematically explore its use as a building block in materials science and other emerging fields. | Discovery of new functional materials with novel properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
